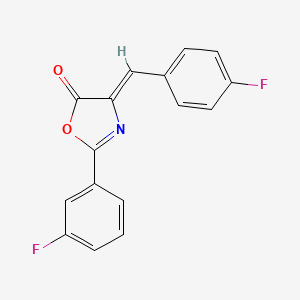
4-(4-fluorobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, commonly known as FFO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry for its potential therapeutic applications. FFO belongs to the family of oxazolones, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of FFO is not fully understood. However, studies have suggested that FFO exerts its biological activity by interacting with key cellular targets. In cancer cells, FFO induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In bacterial cells, FFO disrupts the bacterial cell membrane and inhibits the activity of key enzymes.
Biochemical and Physiological Effects
FFO exhibits potent cytotoxicity against cancer cells, induces apoptosis, inhibits bacterial and fungal growth, and disrupts the bacterial cell membrane. FFO has also been shown to inhibit the activity of key enzymes, including tyrosinase and acetylcholinesterase. These biochemical and physiological effects make FFO a promising candidate for the development of novel anticancer, antibacterial, and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FFO is its potent biological activity against cancer cells, bacteria, and fungi. FFO can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the major limitations of FFO is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of FFO is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
Orientations Futures
There are several future directions for the research on FFO. One of the major areas of focus is the development of novel anticancer agents based on FFO. Several analogs of FFO have been synthesized and tested for their cytotoxicity against cancer cells. Future studies could focus on the optimization of the structure of FFO analogs to improve their potency and selectivity against cancer cells.
Another area of focus is the development of novel antibacterial and antifungal agents based on FFO. Studies have shown that FFO exhibits potent activity against several bacterial and fungal strains. Future studies could focus on the optimization of the structure of FFO analogs to improve their potency and selectivity against bacterial and fungal cells.
Conclusion
In conclusion, FFO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry for its potential therapeutic applications. FFO exhibits potent cytotoxicity against cancer cells, inhibits bacterial and fungal growth, and disrupts the bacterial cell membrane. FFO has several advantages, including its potent biological activity and ease of synthesis. However, its low solubility in water and the incomplete understanding of its mechanism of action are major limitations. Future studies could focus on the development of novel anticancer, antibacterial, and antifungal agents based on FFO.
Méthodes De Synthèse
The synthesis of FFO involves the condensation of 4-fluorobenzaldehyde and 3-fluoroacetophenone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of FFO as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
FFO has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Several studies have reported that FFO exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FFO induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
FFO has also been investigated for its antibacterial and antifungal activities. Studies have shown that FFO exhibits potent activity against Gram-positive and Gram-negative bacteria, as well as several fungal strains. FFO inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the activity of key enzymes.
Propriétés
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKTVZNCLDWPJO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-Fluorophenyl)-4-[(4-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)
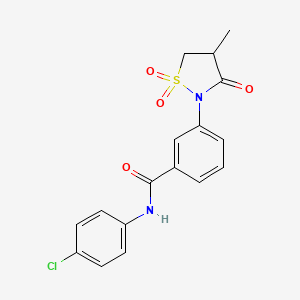
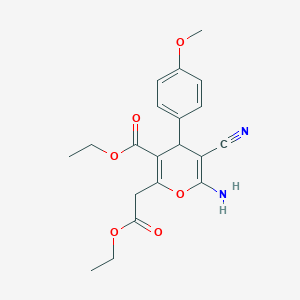
![2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4924844.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B4924852.png)
![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
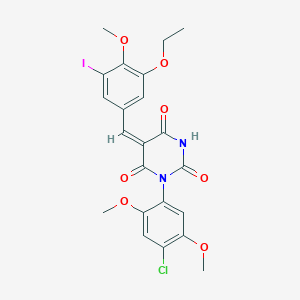
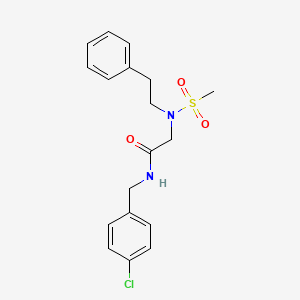
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
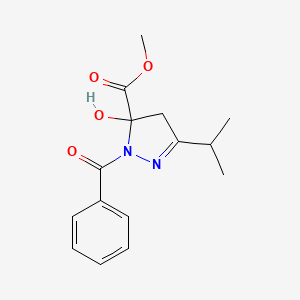
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)